(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate
Description
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O9/c1-30-19-10-7-16(13-22(19)32-3)27(29)35-17-8-9-18-21(14-17)36-23(24(18)28)12-15-6-11-20(31-2)26(34-5)25(15)33-4/h6-14H,1-5H3/b23-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRRZLKCSUPDAT-FMCGGJTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=C(C=C4)OC)OC)OC)O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=C(C=C4)OC)OC)OC)/O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.
Structural Characteristics
The compound features a benzofuran core substituted with methoxy groups and an ester functionality. Its molecular formula is C21H21NO7, with a molecular weight of approximately 399.399 g/mol. The presence of multiple functional groups suggests potential reactivity and diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. It is believed to modulate enzymatic activity and receptor interactions, leading to various therapeutic effects.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which may also apply here.
- Interaction with Receptors : Potential binding to specific receptors could lead to modulation of signaling pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : The compound has been shown to scavenge free radicals and reduce oxidative stress.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against various cancer cell lines.
- Anti-inflammatory Activity : Similar compounds have been reported to exhibit anti-inflammatory effects.
Comparative Analysis
The following table summarizes the structural features and biological activities of this compound in comparison with related compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Benzofuran core with methoxy groups | Antioxidant; Cytotoxic; Anti-inflammatory |
| Quercetin | Flavonoid structure with multiple hydroxyls | Antioxidant; Anti-inflammatory |
| 7-Methoxyflavone | Methoxylated flavonoid | Antioxidant; Neuroprotective |
Case Studies
- Antioxidant Activity Evaluation : A study evaluated the antioxidant potential of the compound using DPPH radical scavenging assays. Results indicated significant scavenging activity comparable to standard antioxidants.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that the compound exhibits cytotoxic effects at varying concentrations, suggesting its potential as an anti-cancer agent.
- Anti-inflammatory Effects : Research on animal models indicated that administration of the compound resulted in reduced inflammatory markers in tissues subjected to inflammatory stimuli.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and analogous derivatives from literature:
*Estimated based on structural analogs. †Calculated using molecular formula approximations.
Key Differences and Implications
Substituent Positional Effects
- The 4-nitrophenyl derivative () introduces an electron-withdrawing nitro group, likely reducing electron density on the benzofuran core and altering reactivity .
Ester Group Variations
- Aromatic vs. Aliphatic Esters: The cyclohexanecarboxylate in increases lipophilicity, which may improve membrane permeability but reduce water solubility .
Heterocyclic Substituents
Stereochemical and Electronic Considerations
- Z-Configuration : All compared compounds retain the Z-configuration, ensuring consistent spatial arrangement of substituents. This configuration may favor specific binding conformations in enzyme-active sites or receptor pockets.
- The nitro group in and the pyridine ring in create electron-deficient regions, altering redox properties and interaction profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
